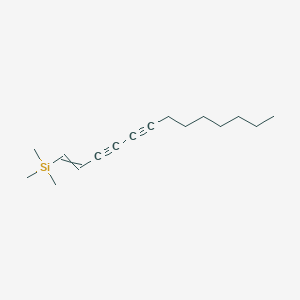
Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane is an organosilicon compound with the molecular formula C16H26Si. This compound is characterized by the presence of a trimethylsilyl group attached to a tridec-1-ene-3,5-diyn-1-yl chain. It is a versatile compound used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane typically involves the reaction of tridec-1-ene-3,5-diyn-1-yl with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce simpler silanes. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound is used in the modification of biomolecules for various studies.
Industry: The compound is used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism by which Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The compound can modify the surface properties of materials, making them more hydrophobic or hydrophilic, depending on the application. The molecular pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(4-phenylbuta-1,3-diynyl)silane
- Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane
- 1-Tridecene
Uniqueness
Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane is unique due to its specific structure, which includes both a trimethylsilyl group and a tridec-1-ene-3,5-diyn-1-yl chain. This combination imparts distinct chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
648435-61-4 |
|---|---|
Molecular Formula |
C16H26Si |
Molecular Weight |
246.46 g/mol |
IUPAC Name |
trimethyl(tridec-1-en-3,5-diynyl)silane |
InChI |
InChI=1S/C16H26Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(2,3)4/h15-16H,5-10H2,1-4H3 |
InChI Key |
MIVJKZWOSATDIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC#CC#CC=C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


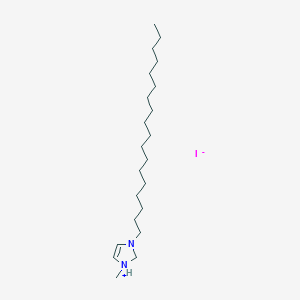
![(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate](/img/structure/B12598371.png)
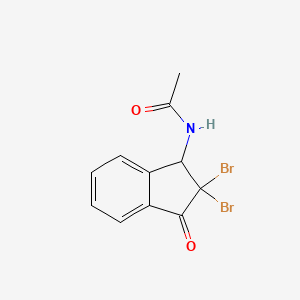
![5-Hexenoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B12598381.png)
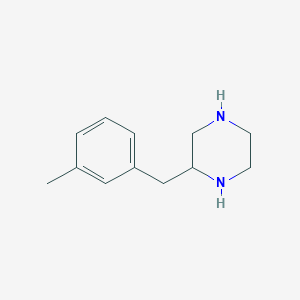
![[(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene](/img/structure/B12598394.png)
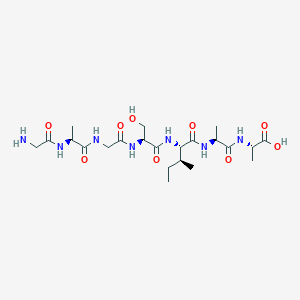
![1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene](/img/structure/B12598408.png)
![4-[(Pyridin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12598415.png)
![Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-](/img/structure/B12598429.png)
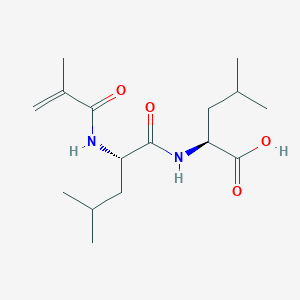
![[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol](/img/structure/B12598441.png)
![(2S,3S)-1-(Benzenesulfonyl)-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12598443.png)
![1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B12598447.png)
